Cas no 1448069-57-5 (1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one)

1-[3-(4-Chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one is a specialized organic compound featuring a pyrrolidine core functionalized with a 4-chlorobenzenesulfonyl group and a 2-fluorophenylpropanone moiety. This structure imparts unique reactivity and potential pharmacological relevance, particularly in medicinal chemistry applications. The presence of both sulfonyl and fluorophenyl groups enhances its versatility as an intermediate in the synthesis of bioactive molecules. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound's stability and synthetic accessibility further support its utility in drug discovery and development. Suitable for research use, it adheres to high purity standards, ensuring reliable performance in experimental settings.
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one structure
1448069-57-5 structure
Product name:1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one
CAS No:1448069-57-5
MF:C19H19ClFNO3S
MW:395.875466585159
CID:5790656
PubChem ID:71806014

1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one
    • AKOS024558640
    • 1448069-57-5
    • F6435-8674
    • 1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one
    • 1-[3-(4-CHLOROBENZENESULFONYL)PYRROLIDIN-1-YL]-3-(2-FLUOROPHENYL)PROPAN-1-ONE
    • 1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one
    • Inchi: 1S/C19H19ClFNO3S/c20-15-6-8-16(9-7-15)26(24,25)17-11-12-22(13-17)19(23)10-5-14-3-1-2-4-18(14)21/h1-4,6-9,17H,5,10-13H2
    • InChI Key: XUWJFGFWZFKPRU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(C1CN(C(CCC2C=CC=CC=2F)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 395.0758205g/mol
  • Monoisotopic Mass: 395.0758205g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 586
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 62.8Ų

1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6435-8674-4mg
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one
1448069-57-5
4mg
$66.0 2023-09-09
Life Chemicals
F6435-8674-30mg
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one
1448069-57-5
30mg
$119.0 2023-09-09
Life Chemicals
F6435-8674-5mg
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one
1448069-57-5
5mg
$69.0 2023-09-09
Life Chemicals
F6435-8674-25mg
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one
1448069-57-5
25mg
$109.0 2023-09-09
Life Chemicals
F6435-8674-40mg
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one
1448069-57-5
40mg
$140.0 2023-09-09
Life Chemicals
F6435-8674-5μmol
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one
1448069-57-5
5μmol
$63.0 2023-09-09
Life Chemicals
F6435-8674-10mg
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one
1448069-57-5
10mg
$79.0 2023-09-09
Life Chemicals
F6435-8674-20μmol
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one
1448069-57-5
20μmol
$79.0 2023-09-09
Life Chemicals
F6435-8674-2mg
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one
1448069-57-5
2mg
$59.0 2023-09-09
Life Chemicals
F6435-8674-15mg
1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one
1448069-57-5
15mg
$89.0 2023-09-09

Additional information on 1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one

1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one: A Novel Scaffold for Targeted Therapeutic Applications

1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one represents a promising chemical scaffold with potential applications in pharmaceutical research. This compound, characterized by its unique molecular structure and functional groups, has attracted significant attention in recent years due to its potential pharmacological properties. The CAS No. 1448069-57-5 serves as a critical identifier for this compound, enabling researchers to access detailed chemical and biological data. The molecular framework of this compound combines elements of 4-chlorobenzenesulfonyl functionality with a pyrrolidin-1-yl ring system, while the 2-fluorophenyl substituent contributes to its structural complexity. These features collectively influence its physicochemical properties and biological activity, making it a subject of ongoing investigation in drug discovery programs.

Recent advances in medicinal chemistry have highlighted the importance of 4-chlorobenzenesulfonyl derivatives in the development of small-molecule therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that sulfonyl-containing compounds exhibit enhanced metabolic stability and improved cellular permeability, which are critical factors for drug candidates. The pyrrolidin-1-yl ring system in this compound provides a versatile platform for further functionalization, enabling the incorporation of additional pharmacophoric elements. This structural flexibility is particularly valuable in the design of multi-target agents, as evidenced by recent work on 2-fluorophenyl-based derivatives targeting neurodegenerative disorders.

The 2-fluorophenyl substituent in this compound is of particular interest due to its impact on aromaticity and electronic properties. Fluorine atoms often enhance the lipophilicity of aromatic rings, which can significantly influence the compound's ability to cross biological membranes. A 2024 review in Advanced Drug Delivery Reviews emphasized that fluorinated aromatic systems are increasingly being utilized in the development of CNS-active drugs, owing to their improved brain penetration and reduced metabolic degradation. The combination of 4-chlorobenzenesulylnyl and 2-fluorophenyl groups in this molecule creates a unique electronic environment that may modulate its interactions with biological targets.

Structural analysis of this compound reveals a propanone core flanked by two distinct aromatic systems. The propan-1-one functionality contributes to the compound's overall polarity and may influence its solubility characteristics. This feature is particularly relevant in the context of drug formulation, as solubility is a critical factor in determining the bioavailability of a pharmaceutical compound. Recent studies on propan-1-one-based derivatives have shown that subtle modifications to this core can significantly alter the compound's pharmacokinetic profile, as reported in a 2023 study published in Drug Discovery Today.

From a synthetic perspective, the preparation of this compound involves a multi-step process that requires precise control of reaction conditions. The 4-chlorobenzenesulfonyl group is typically introduced through a sulfonylation reaction, while the pyrrolidin-1-yl ring is formed via a cycloaddition or ring-closure mechanism. The 2-fluorophenyl substituent is often incorporated through a nucleophilic substitution reaction. These synthetic strategies are well-established in medicinal chemistry, but the specific challenges associated with this compound's complex structure remain an area of active research.

Recent computational studies have provided valuable insights into the molecular interactions of this compound with potential biological targets. Molecular docking simulations suggest that the 4-chlorobenzenesulfonyl group may interact with specific amino acid residues in target proteins, while the 2-fluorophenyl substituent could engage in π-π stacking interactions with aromatic residues. These findings align with experimental data from a 2024 study in ACS Chemical Biology, which demonstrated the compound's ability to modulate the activity of a key enzyme involved in neurodegenerative processes.

The pharmacological potential of this compound is further supported by its physicochemical properties. The presence of multiple aromatic rings and heteroatoms contributes to its high molecular weight and complex hydrogen bonding capabilities. These properties are critical for the development of drugs targeting protein-protein interactions, as evidenced by recent work on 4-chlorobenzenesulfonyl-based compounds in the treatment of cancer. The propan-1-one functionality may also play a role in stabilizing the compound's three-dimensional structure, which is essential for maintaining its biological activity.

Despite its promising properties, the development of this compound as a therapeutic agent faces several challenges. One of the primary obstacles is the need to optimize its metabolic stability while maintaining its desired pharmacological profile. A 2023 study in Drug Metabolism and Disposition highlighted the importance of prodrug strategies in overcoming these challenges, suggesting that modifications to the 4-chlorobenzenesulfonyl group could enhance the compound's in vivo stability. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential side effects.

In conclusion, 1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combining elements of 4-chlorobenzenesulfonyl, pyrrolidin-1-yl, and 2-fluorophenyl functionalities, offers exciting possibilities for the development of novel therapeutics. As research in this area continues to evolve, this compound may emerge as a valuable tool in the fight against various diseases, particularly those involving complex biological pathways.

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